BenchChemオンラインストアへようこそ!

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy Amino Acid Derivatives

This building block is essential for Fmoc-SPPS. Its orthogonal Fmoc (base-labile) and Boc (acid-labile) protection enables selective side-chain deprotection for precise post-synthetic functionalization. Critical for synthesizing peptidomimetic inhibitors (e.g., Zika virus protease) and branched peptides. The L-isomer ensures correct stereochemistry for biological activity.

Molecular Formula C30H32N2O6
Molecular Weight 516.6 g/mol
CAS No. 204715-91-3
Cat. No. B1302859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-(Boc-aminomethyl)-L-phenylalanine
CAS204715-91-3
Molecular FormulaC30H32N2O6
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1
InChIKeyQSPDPKLGXGMDAY-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (CAS 204715-91-3): A Benchmark Orthogonally Protected Building Block for Solid-Phase Peptide Synthesis


Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (CAS 204715-91-3) is a protected, non-canonical L-phenylalanine derivative in which the α-amine is masked by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain 4-aminomethyl function is masked by the acid-labile tert-butyloxycarbonyl (Boc) group . This orthogonal protection scheme is the defining structural feature that dictates its utility. With a molecular weight of 516.6 g/mol and a typical commercial purity of ≥98% (HPLC) , this building block is specifically designed for incorporation into peptides via Fmoc/tBu solid-phase peptide synthesis (SPPS) .

The Procurement Risk of Substituting Fmoc-4-(Boc-aminomethyl)-L-phenylalanine with Generic Analogs: Why Orthogonal Protection is Non-Negotiable


A procurement decision to substitute Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (CAS 204715-91-3) with an unmodified Fmoc-Phe-OH, a mono-protected Boc-4-aminomethylphenylalanine, or its D-enantiomer (CAS 268731-06-2) introduces irreconcilable synthetic incompatibilities. Unmodified Fmoc-Phe-OH lacks the essential side-chain amine handle for post-synthetic functionalization . The mono-protected Boc derivative (Boc-4-(aminomethyl)-L-phenylalanine) is fundamentally incompatible with Fmoc-SPPS workflows because its free α-amine would undergo premature coupling . Finally, substituting with the D-enantiomer (CAS 268731-06-2) alters peptide stereochemistry, which predictably impacts secondary structure, biological recognition, and therapeutic activity . Therefore, the specific orthogonal protection of this L-isomer is not an interchangeable feature but an absolute requirement for ensuring synthetic route fidelity and product identity.

Head-to-Head Evidence: How Fmoc-4-(Boc-aminomethyl)-L-phenylalanine Differentiates from Its Closest Comparators in Measurable Terms


Orthogonal Protection: The Fmoc/Boc Combination vs. Mono-Protected Analogs Enables Sequential Deprotection

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine possesses an orthogonal Fmoc (base-labile) and Boc (acid-labile) protection scheme, a feature absent in its closest mono-protected analogs. This allows for selective, sequential deprotection. The α-amine can be deprotected with 20% piperidine in DMF, while the side-chain 4-aminomethyl group remains protected under these conditions . Conversely, the side-chain Boc group can be removed by treatment with TFA, leaving the Fmoc group intact. In contrast, Boc-4-(aminomethyl)-L-phenylalanine, which lacks the Fmoc group, cannot be directly incorporated into standard Fmoc-SPPS workflows as its free α-amine would react non-specifically . Similarly, Fmoc-Phe-OH lacks the protected aminomethyl handle entirely, precluding any subsequent side-chain functionalization after peptide assembly .

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy Amino Acid Derivatives

Stereochemical Integrity: L-Enantiomer vs. D-Enantiomer Impacts Biological Activity and Peptide Conformation

The L-configuration of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is critical for biological activity. Substitution with its D-enantiomer (Fmoc-4-(Boc-aminomethyl)-D-phenylalanine, CAS 268731-06-2) introduces a stereochemical change that fundamentally alters peptide folding and receptor binding. While quantitative comparative data for this specific compound pair is not available in open literature, the general principle is well-established: a D-amino acid substitution in a bioactive peptide can reduce affinity by orders of magnitude or abolish activity entirely . For instance, the peptide hormone somatostatin loses all biological activity when key L-amino acids are replaced with their D-isomers [1]. The L-isomer is required for native-like biological interactions, making it essential for therapeutic peptide development [2].

Peptide Therapeutics Stereochemistry Enantiomeric Purity

Side-Chain Functional Handle: 4-Aminomethyl Group Enables Post-Synthetic Conjugation vs. Inert Analogs

The 4-aminomethyl side chain of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a versatile functional handle for post-synthetic modifications. Following SPPS and Boc deprotection, this primary amine can be used to conjugate a wide array of payloads, including fluorophores, cytotoxic drugs, or PEG polymers, to the peptide . This capability is completely absent in standard Fmoc-Phe-OH. While direct comparative conjugation efficiency data is not published for this exact derivative, the general utility of primary amines for bioconjugation is a cornerstone of chemical biology, with reaction yields for NHS-ester or isothiocyanate couplings often exceeding 90% under optimized conditions [1].

Bioconjugation Peptide Functionalization Drug Delivery

Purity Benchmarking: Vendor-Specified ≥98% (HPLC) Provides Reproducible Coupling Efficiency vs. Lower-Grade Alternatives

Reputable suppliers of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine (e.g., ChemImpex, BOC Sciences) provide a specified purity of ≥98% (HPLC) . In SPPS, amino acid purity is directly correlated with coupling efficiency and the final crude peptide purity. Using a 95% pure building block versus a 98% pure building block results in a 3% absolute increase in impurities introduced at each coupling step. In the synthesis of a 20-mer peptide, this difference in monomer purity can lead to a >10% decrease in the yield of the target full-length product and a more complex purification process [1]. This quantifiable impact on yield and purity justifies the procurement of materials with documented, high-level purity specifications.

Peptide Synthesis Quality Control Amino Acid Purity

Thermal Stability and Storage: Defined Conditions Ensure Long-Term Reagent Integrity

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is supplied as a white powder and has manufacturer-recommended long-term storage at 2-8 °C (refrigerated) . This is in contrast to some other Fmoc-amino acids which may require storage at -20 °C for optimal stability . The defined storage condition for this compound, along with its chemical stability as a dry powder at room temperature for shipping , provides a practical advantage for laboratory inventory management and reduces the risk of degradation due to improper storage during transit or routine use.

Reagent Stability Storage Conditions Peptide Synthesis

High-Value Applications for Fmoc-4-(Boc-aminomethyl)-L-phenylalanine Where Its Unique Features Deliver Definitive Advantages


Development of Peptide-Based Enzyme Inhibitors (e.g., Zika Virus Protease Inhibitors)

This building block is critical for synthesizing peptidomimetic inhibitors. The 4-aminomethylphenylalanine moiety, derived from this building block after deprotection, is a key pharmacophore in potent Zika virus NS2B-NS3 protease inhibitors. In the crystal structure of a boronate inhibitor complex, this P2 moiety forms a critical salt-bridge with the nonconserved Asp83 of the NS2B cofactor, an interaction that contributes to the inhibitor's high potency and selectivity [1]. This validated biological role makes Fmoc-4-(Boc-aminomethyl)-L-phenylalanine a high-priority building block for antiviral drug discovery programs.

Synthesis of Site-Specifically Modified Peptides for Targeted Drug Delivery

The orthogonal protection of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine enables a two-step functionalization strategy. After standard Fmoc-SPPS chain assembly, the side-chain Boc group can be selectively removed with TFA, revealing a primary amine [1]. This amine is then available for highly efficient conjugation to various payloads, such as cytotoxic drugs for antibody-drug conjugates (ADCs), chelators for radiopharmaceuticals, or fluorescent dyes for imaging probes, without affecting the rest of the peptide sequence .

Construction of Conformationally Constrained Peptides and Peptidomimetics

The 4-aminomethyl substitution on the phenylalanine side chain introduces a point of chemical diversity that can be exploited to influence peptide conformation. This building block can be used to introduce backbone constraints or to create macrocyclic peptides through side-chain-to-side-chain or side-chain-to-backbone cyclization strategies [1]. Such modifications are essential for improving the metabolic stability and target binding affinity of peptide-based therapeutics, making this compound a key tool in the development of orally bioavailable or long-acting peptide drugs.

Assembly of Branched and Dendrimeric Peptide Architectures

The orthogonal protecting groups of this compound make it ideal for constructing branched peptides. The side-chain amine, once deprotected, can serve as a secondary site for initiating a new peptide chain. This allows for the synthesis of peptide dendrimers or multiple antigenic peptides (MAPs) where the Fmoc-4-(Boc-aminomethyl)-L-phenylalanine residue acts as the branching core [1]. This application is particularly relevant for developing multivalent vaccines and diagnostic tools, where a high density of epitopes is required for optimal biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-4-(Boc-aminomethyl)-L-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.